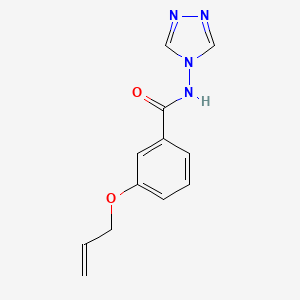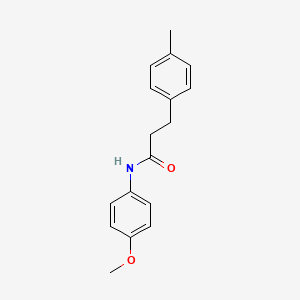![molecular formula C14H22ClNOS B4410126 {2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4410126.png)
{2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride
Overview
Description
{2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of {2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride is not fully understood. However, it is believed to act as a modulator of certain biological processes, such as signal transduction pathways and enzyme activity. The compound may also interact with specific receptors in the body, leading to downstream effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the expression of certain genes involved in inflammation and cell proliferation. Physiologically, the compound has been shown to have analgesic, anti-inflammatory, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using {2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride in lab experiments is its potential to modulate specific biological processes. This can allow researchers to study the effects of the compound on various cellular and molecular pathways. However, one limitation of using the compound is its potential toxicity and side effects. Careful consideration must be taken when using the compound in lab experiments to ensure the safety of researchers and test subjects.
Future Directions
There are several future directions for further research on {2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride. One direction is to further explore the mechanism of action of the compound and identify specific molecular targets. Another direction is to investigate the pharmacokinetic and pharmacodynamic properties of the compound in more detail. Additionally, the compound could be studied for its potential applications in specific disease areas, such as cancer and neurodegenerative diseases. Finally, the safety and toxicity of the compound could be further evaluated to ensure its potential for clinical use.
Scientific Research Applications
The compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, the compound has been explored as a potential drug candidate for the treatment of various diseases. In biochemistry, the compound has been studied for its interactions with biological molecules, such as enzymes and receptors. In pharmacology, the compound has been investigated for its pharmacokinetic and pharmacodynamic properties.
properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS.ClH/c1-12-4-6-14(7-5-12)17-10-8-15-11-13-3-2-9-16-13;/h4-7,13,15H,2-3,8-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBGEMIKGXLGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNCC2CCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4410046.png)
![1-(2-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4410050.png)
![{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol](/img/structure/B4410058.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410076.png)
![1-{4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4410086.png)
![4-[(ethylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4410087.png)

![1-{4-[2-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4410097.png)
![N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4410102.png)
![N-{3-[(2,3-dichlorobenzyl)oxy]phenyl}acetamide](/img/structure/B4410110.png)
![1-[2-(3-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4410118.png)

![N-[2-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B4410158.png)
